molecular formula C15H12FN3O B7541546 N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide

Cat. No. B7541546
M. Wt: 269.27 g/mol
InChI Key: JSIABMRAUZLXLP-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide, also known as FLB-5, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized through a number of methods and has been shown to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide is not fully understood. However, it has been suggested that N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has also been shown to inhibit the replication of certain viruses, such as hepatitis B virus, through the inhibition of viral DNA polymerase.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and fungi, such as Candida albicans.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit interesting biochemical and physiological effects. However, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are a number of future directions for the study of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide. One potential direction is the investigation of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide as a fluorescent probe for imaging applications. Another potential direction is the study of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide in combination with other anticancer agents to determine its potential as a chemotherapy agent. Finally, the investigation of N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide in vivo may provide further insights into its potential applications.

Synthesis Methods

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 5-fluoro-2-methyl-1-nitrobenzene with 1,2-diaminobenzene in the presence of a reducing agent, such as tin(II) chloride, and a solvent, such as ethanol. This method has been shown to yield N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide with a purity of over 95%.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been the subject of scientific research due to its potential applications in various fields. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide has been investigated for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-9-2-4-11(16)7-13(9)19-15(20)10-3-5-12-14(6-10)18-8-17-12/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIABMRAUZLXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-3H-benzimidazole-5-carboxamide

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